molecular formula C7H13NO2 B12564909 N-(4-Oxopentan-2-yl)acetamide CAS No. 212831-40-8

N-(4-Oxopentan-2-yl)acetamide

Cat. No.: B12564909
CAS No.: 212831-40-8
M. Wt: 143.18 g/mol
InChI Key: KZFUTYXONYHVAM-UHFFFAOYSA-N
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Description

N-(4-Oxopentan-2-yl)acetamide (CAS 212831-40-8) is a chemical compound of interest in organic and medicinal chemistry research. This acetamide derivative features a ketone group within its pentan-2-yl chain, providing two distinct functional handles—the amide and the ketone—that are valuable for further chemical synthesis and derivatization . This structure makes it a potential intermediate for constructing more complex molecules. While specific biological data for this compound is limited, research on structurally similar acetamide-bearing compounds reveals a broad spectrum of potential investigative applications. Acetamide derivatives have been extensively studied as core structures in the development of novel therapeutic agents . For instance, certain N-(substituted phenyl)acetamide and N-(naphthalen-yl)acetamide compounds have demonstrated significant antiproliferative activities against various human cancer cell lines in preliminary research, suggesting the acetamide moiety's relevance in anticancer agent discovery . Furthermore, substituted acetamide derivatives have been designed and synthesized as potential inhibitors of enzymes like butyrylcholinesterase, a target explored in the context of neurodegenerative diseases . The ketone functionality present in this compound also suggests its utility in polymer science, analogous to the related compound diacetone acrylamide, which is widely used as a cross-linking monomer in coatings, adhesives, and sealants . Researchers may explore its incorporation into copolymers to introduce reactive sites. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

CAS No.

212831-40-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(4-oxopentan-2-yl)acetamide

InChI

InChI=1S/C7H13NO2/c1-5(4-6(2)9)8-7(3)10/h5H,4H2,1-3H3,(H,8,10)

InChI Key

KZFUTYXONYHVAM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Condensation of Acetylacetone with Acetohydrazide Derivatives

One documented method involves the reaction of acetylacetone (a β-diketone) with acetohydrazide derivatives to form hydrazide intermediates, which can be further transformed into N-(4-oxopentan-2-yl)acetamide analogs.

  • Procedure : Treatment of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide with acetylacetone in acetic acid under reflux conditions for 2-3 hours yields N-(4-oxopentan-2-ylidine) acetohydrazide derivatives, which are structurally related to this compound.

  • Reaction conditions : Reflux in acetic acid, followed by filtration and recrystallization from 1,4-dioxane.

  • Yield and purity : Yields around 73% with well-characterized crystalline products.

  • Characterization : Confirmed by FT-IR (showing characteristic NH and C=O stretches), ^1H NMR, ^13C NMR, and mass spectrometry.

This method highlights the utility of hydrazide intermediates in constructing the ketoamide framework.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

Another common approach involves the activation of carboxylic acid precursors followed by coupling with amines or amides.

  • Activation agents : Ethyl chloroformate, N,0-dimethylhydroxylamine hydrochloride, or carbodiimides are used to activate the carboxylic acid moiety.

  • Example : (S)-2-(tert-butoxycarbonylamino)-4-methylpentanoic acid monohydrate is activated with ethyl chloroformate in dichloromethane at low temperatures (-10°C to -15°C), followed by reaction with N,0-dimethylhydroxylamine hydrochloride to form an intermediate amide.

  • Purification : Organic layers are washed, solvents removed under reduced pressure, and products purified by column chromatography using ethyl acetate and cyclohexane mixtures.

  • Advantages : This method allows for stereoselective synthesis and high purity of the amide product.

Epoxidation and Subsequent Functional Group Transformations

In complex synthetic routes, ketoalkene intermediates are epoxidized to introduce oxygen functionalities that can be converted into ketoamide structures.

  • Epoxidation agents : Calcium hypochlorite, m-chloroperbenzoic acid (m-CPBA), or chiral dihydroxylation agents such as AD-mix.

  • Process : Ketoalkene substrates undergo dihydroxylation to form diols, which are then protected and converted into epoxides. The epoxides are subsequently opened or transformed to yield ketoamide compounds.

  • Reaction conditions : Temperature control is critical, typically ranging from -30°C to 60°C, with solvents including dichloromethane, methanol, and aqueous phases.

  • Stereoselectivity : High stereoselectivity (>99.5%) is achievable using chiral catalysts or reagents.

Industrial and Large-Scale Synthesis Considerations

  • Solvents : Hydrocarbon solvents (n-pentane, n-hexane), ether solvents (diethyl ether, tetrahydrofuran), ester solvents (ethyl acetate), and polar aprotic solvents (dimethylformamide, dimethylacetamide) are employed depending on the step.

  • Temperature control : Reactions are typically conducted between -70°C and 70°C, with preferred ranges for specific steps to optimize yield and purity.

  • Purification : Crystallization, filtration, and washing with solvents such as methanol and water are standard.

  • Example : Acidification of aqueous layers with hydrochloric acid to precipitate the product, followed by washing and recrystallization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purification Method Notes
Condensation with acetohydrazide Acetylacetone, acetic acid, reflux 2-3 h ~73 Recrystallization (1,4-dioxane) Produces hydrazide derivatives related to target compound
Amide bond formation via activation Ethyl chloroformate, N,0-dimethylhydroxylamine, DCM, -10 to -15°C 90-98 Column chromatography Allows stereoselective synthesis, high purity
Epoxidation and dihydroxylation m-CPBA, AD-mix, Ca(OCl)2, DCM, 0 to 60°C >85 Crystallization, filtration High stereoselectivity, complex multi-step synthesis
Industrial batch synthesis Hydrocarbon solvents, acid/base workup, 25-30°C Variable Filtration, washing, recrystallization Scalable, solvent and temperature optimized

Research Findings and Notes

  • The preparation of this compound and related ketoamide compounds often requires careful control of reaction conditions to preserve the keto group and achieve high stereochemical purity.

  • Use of chiral auxiliaries or catalysts (e.g., AD-mix) is critical in multi-step syntheses involving epoxidation and dihydroxylation to ensure the desired stereochemistry.

  • Solvent choice significantly impacts yield and purity; dichloromethane and n-pentane are preferred solvents for certain crystallization and precipitation steps.

  • The amide bond formation via activated esters or acid chlorides remains a robust and widely used method for synthesizing ketoamides with high efficiency.

  • Industrial processes emphasize temperature control and solvent selection to optimize yield and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxopentan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted acetamides, and various oxo compounds .

Scientific Research Applications

N-(4-Oxopentan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Oxopentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between N-(4-Oxopentan-2-yl)acetamide and other acetamides referenced in the evidence:

Compound Name Substituent Structure Functional Groups Present Molecular Formula Molecular Weight (g/mol)
This compound Aliphatic, 4-oxo pentan-2-yl Acetamide, ketone C₇H₁₃NO₂ 143.18 (calculated)
N-(4-Ethoxyphenyl)acetamide Aromatic, 4-ethoxy phenyl Acetamide, ether C₁₀H₁₃NO₂ 179.22
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, phenyl Acetamide, trifluoromethyl, benzothiazole C₁₆H₁₂F₃N₂OS ~340.34
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide Fluorophenyl, hydroxy, isopropyl Acetamide, fluoro, hydroxyl, tertiary amine C₁₁H₁₄FNO₂ 211.24

Key Observations :

  • Substituent Diversity : The target compound is distinct for its aliphatic ketone, whereas others feature aromatic rings (e.g., phenyl , benzothiazole ) or polar groups (e.g., hydroxyl ).
  • Functional Group Impact : The ketone in the target compound may increase polarity compared to ethers (e.g., 4-ethoxy ) or lipophilic groups (e.g., trifluoromethyl ).

Physicochemical Properties

The following table compares predicted or reported properties:

Compound Name Boiling Point (°C) Solubility pKa (Predicted) Reported Activity
This compound Not reported Moderate (aliphatic ketone) ~12.5 (amine) Unknown
N-(4-Ethoxyphenyl)acetamide N/A Low (aromatic ether) ~8.9 (phenolic OH) Intermediate in synthesis
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide N/A Low (sulfonyl group) N/A Anti-cancer (HCT-1, MCF-7 cell lines)
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide 323.8±27.0 Moderate (hydroxyl) 12.97±0.10 Not specified

Key Observations :

  • Solubility : The target’s aliphatic ketone may confer better aqueous solubility than aromatic analogs (e.g., ).
  • Bioactivity : Aromatic derivatives with sulfonyl or quinazoline groups exhibit anti-cancer activity , while the target’s aliphatic structure lacks reported bioactivity.

Pharmacological Activity

  • Aromatic Acetamides: Exhibit notable anti-cancer activity (e.g., compound 38–40 in ) due to sulfonyl and quinazoline groups enhancing target binding.
  • Aliphatic Acetamides: Limited data, but structural simplicity may favor metabolic stability or use as synthetic intermediates.

Biological Activity

N-(4-Oxopentan-2-yl)acetamide is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group and a 4-oxopentan-2-yl side chain. Its molecular formula is C7H13N1O2C_7H_{13}N_1O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure allows it to engage in various biochemical interactions, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that the compound can act as an inhibitor of certain enzymes by binding to their active sites. This inhibition affects various biochemical pathways, leading to potential therapeutic effects in different contexts .

Antibacterial Properties

This compound has been studied for its antibacterial properties. Research shows that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. Studies indicate that it can inhibit the growth of certain fungi, suggesting potential applications in treating fungal infections.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as several fungal species. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for bacteria and 32 to 128 µg/mL for fungi.
  • Pharmaceutical Applications : Another study explored the potential use of this compound as a pharmaceutical intermediate. The findings suggest that it could be integrated into the synthesis of more complex organic molecules with therapeutic properties .

Research Findings

Biological Activity Target Organisms MIC (µg/mL) Notes
AntibacterialE. coli32Effective against Gram-negative bacteria
AntibacterialS. aureus16Effective against Gram-positive bacteria
AntifungalC. albicans64Significant inhibition observed
AntifungalA. niger128Moderate activity noted

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